![molecular formula C23H23N3O3 B2650417 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326926-25-3](/img/structure/B2650417.png)
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the substitution of different substituents based on the outcomes of 3D QSAR studies . The synthesized compounds are usually confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives have been found to exhibit various biological activities, which may be attributed to their chemical reactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific substituents attached to the oxadiazole ring .Aplicaciones Científicas De Investigación
Thermo-physical Properties
Research on 1,3,4-oxadiazole derivatives, including those with similar structural features, has explored their thermo-physical characteristics in different solvents. These studies involve the determination of density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters, offering insights into how structural modifications impact these properties (Godhani et al., 2013).
Antimicrobial Activities
Several studies have synthesized and evaluated the antibacterial and antifungal activities of compounds containing the 1,3,4-oxadiazole moiety. These compounds have shown varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as against fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Potential in Drug Development
The design and synthesis of derivatives with 1,3,4-oxadiazole and other related structures have been pursued for their potential anticancer properties. Some of these compounds have shown significant inhibitory activity against various tumor cell lines, suggesting their potential as drug candidates. Preliminary studies indicate that these compounds may affect key pathways in cancer cell proliferation and survival (Chou et al., 2010).
Anticonvulsant and Antimicrobial Properties
Other research focuses on the synthesis of thioxoquinazolinone derivatives, evaluating their anticonvulsant and antimicrobial activities. These studies highlight the potential of such compounds in developing treatments for convulsive disorders and infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-12-26-14-19(21(27)18-13-15(3)6-11-20(18)26)23-24-22(25-29-23)16-7-9-17(10-8-16)28-5-2/h6-11,13-14H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZCIFIMHLOICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)
![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)
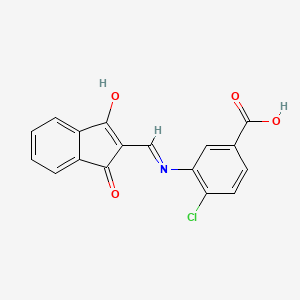
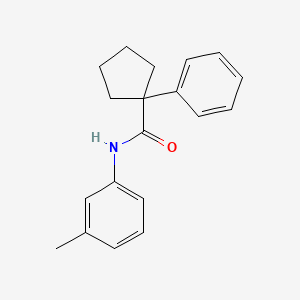
![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)
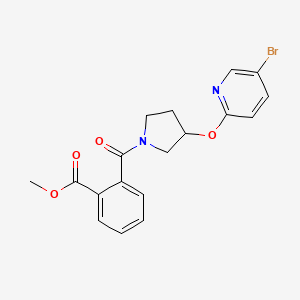
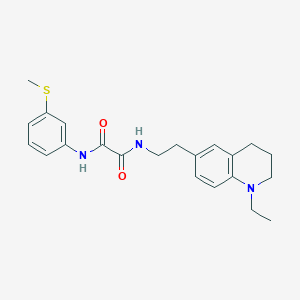
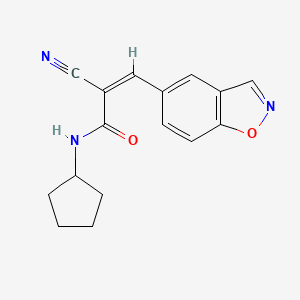
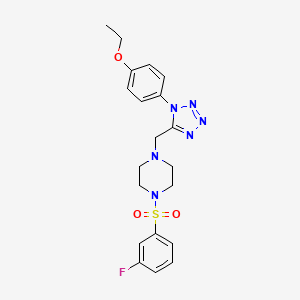
![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
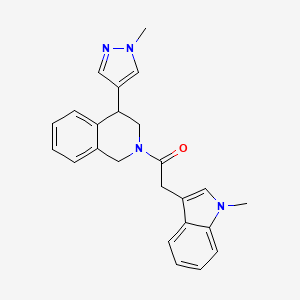
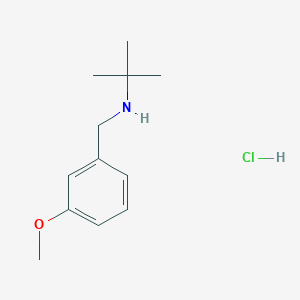
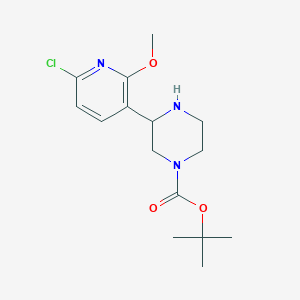
![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)